REACTION_CXSMILES
|
C[S:2][C:3]1[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=1[CH:5]=[N:6]O.S(Cl)([Cl:14])=O.ClCl>ClC1C=CC=CC=1>[Cl:14][C:5]1[C:4]2[CH:8]=[CH:9][CH:10]=[CH:11][C:3]=2[S:2][N:6]=1
|
Name
|
2-(methylthio)benzaldehyde oxime
|
Quantity
|
33.4 g
|
Type
|
reactant
|
Smiles
|
CSC1=C(C=NO)C=CC=C1
|
Name
|
|
Quantity
|
25.2 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
15.6 g
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
100 g
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
while stirring at a temperature of from -10° to -15° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 300 ml four-necked flask equipped with a stirrer
|
Type
|
ADDITION
|
Details
|
was added under nitrogen atmosphere
|
Type
|
CUSTOM
|
Details
|
to react for 1 hour at the same temperature
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
while stirring at a temperature of from 70° to 80° C.
|
Type
|
CUSTOM
|
Details
|
to react for 1 hour at the same temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
After the termination of the reaction
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NSC2=C1C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |